molecular formula C30H29BrN2O7 B023724 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine CAS No. 63660-21-9

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine

Cat. No.: B023724
CAS No.: 63660-21-9
M. Wt: 609.5 g/mol
InChI Key: VEKIRSULPTVJLM-OYUWMTPXSA-N
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Description

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog This compound is structurally related to thymidine and is characterized by the presence of a bromine atom at the 5-position of the uracil ring and a bulky protecting group at the 5’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine.

    Bromination: The protected nucleoside is then brominated at the 5-position of the uracil ring using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.

    Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the uracil ring.

    Hydrolysis: The protecting group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products include azido or thiol-substituted nucleosides.

    Oxidation: Oxidized derivatives of the uracil ring.

    Reduction: Reduced forms of the uracil ring.

    Hydrolysis: Deprotected nucleosides.

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt DNA replication and repair processes, leading to cell death. The bromine atom at the 5-position enhances the compound’s ability to form stable complexes with DNA polymerases, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: Lacks the bulky protecting group at the 5’-position.

    5-Iodo-2’-deoxyuridine: Similar structure but with an iodine atom instead of bromine.

    5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position.

Uniqueness

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is unique due to the presence of the bulky protecting group at the 5’-position, which can influence its incorporation into DNA and its interactions with DNA polymerases. This structural feature may enhance its stability and efficacy as a research tool and potential therapeutic agent.

Properties

CAS No.

63660-21-9

Molecular Formula

C30H29BrN2O7

Molecular Weight

609.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione

InChI

InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1

InChI Key

VEKIRSULPTVJLM-OYUWMTPXSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O

Synonyms

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; 

Origin of Product

United States

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